![molecular formula C11H12O2S B6612812 1-(benzenesulfonyl)bicyclo[1.1.1]pentane CAS No. 177287-47-7](/img/structure/B6612812.png)
1-(benzenesulfonyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)bicyclo[1.1.1]pentane (BSBP) is an organic compound belonging to the family of bicyclic compounds. It is a white, crystalline solid with a melting point of approximately 107 °C. BSBP is a versatile platform for the synthesis of various bioactive compounds. It has been widely used in the synthesis of drugs, agrochemicals, and other compounds with biological activities.
Applications De Recherche Scientifique
1-(benzenesulfonyl)bicyclo[1.1.1]pentane has been used in several areas of scientific research, including the synthesis of drugs, agrochemicals, and other compounds with biological activities. It has been used in the synthesis of the anticonvulsant drug carbamazepine, the anti-inflammatory drug indomethacin, and the antifungal drug itraconazole. This compound has also been used in the synthesis of a number of agrochemicals, such as the insecticide fenitrothion and the herbicide glyphosate.
Mécanisme D'action
1-(benzenesulfonyl)bicyclo[1.1.1]pentane is a versatile platform for the synthesis of compounds with biological activities. The mechanism of action of compounds synthesized from this compound is dependent on the specific compound. For example, the anticonvulsant drug carbamazepine acts by blocking sodium channels in the brain, while the anti-inflammatory drug indomethacin acts by inhibiting the enzyme cyclooxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound and its derivatives depend on the specific compound. For example, the anticonvulsant drug carbamazepine has been shown to reduce the frequency and intensity of seizures, while the anti-inflammatory drug indomethacin has been shown to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(benzenesulfonyl)bicyclo[1.1.1]pentane is a versatile platform for the synthesis of compounds with biological activities. It has several advantages for lab experiments, such as its low cost, ease of synthesis, and its ability to be used in the synthesis of a wide variety of compounds. However, there are some limitations to its use in lab experiments, such as its limited solubility in water and its tendency to form insoluble complexes with certain metals.
Orientations Futures
The future of 1-(benzenesulfonyl)bicyclo[1.1.1]pentane and its derivatives is promising. Its versatility and wide range of applications make it an attractive platform for the development of new drugs and agrochemicals. This compound has the potential to be used in the synthesis of a variety of compounds, including antibiotics, antivirals, antiparasitics, and antifungals. Additionally, this compound can be used in the synthesis of compounds with novel biological activities, such as cancer drugs, anti-inflammatory drugs, and anticonvulsant drugs. Finally, this compound has the potential to be used in the development of new agrochemicals, such as herbicides, insecticides, and fungicides.
Méthodes De Synthèse
1-(benzenesulfonyl)bicyclo[1.1.1]pentane can be synthesized using several different methods. The most commonly used method is the reaction of 1-chlorobenzene with anhydrous potassium thiocyanate in the presence of a base. This reaction produces this compound and potassium chloride as the by-products. Other methods of synthesis include the reaction of 1-chlorobenzene with thiourea and the reaction of 1-chlorobenzene with anhydrous sodium sulfite.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c12-14(13,10-4-2-1-3-5-10)11-6-9(7-11)8-11/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQZVBVBUPVYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

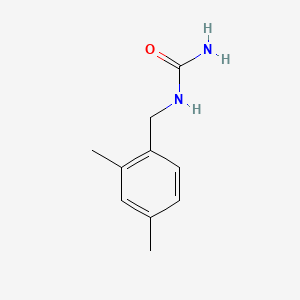
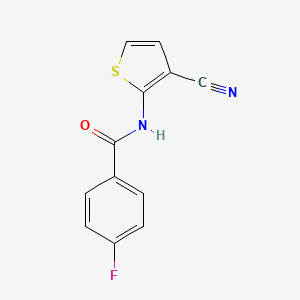
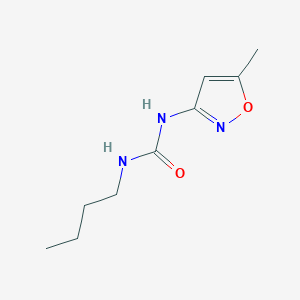
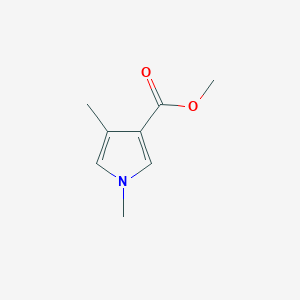

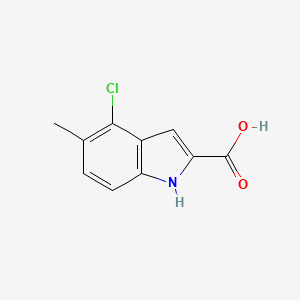
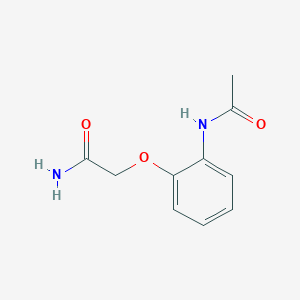
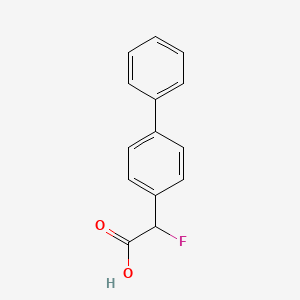

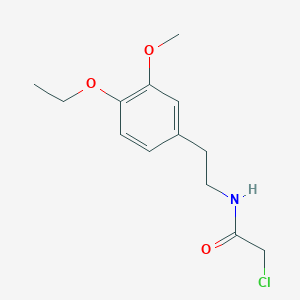
![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)
![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)
